N-(3-iodophenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(3-iodophenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as IKK16, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. IKK16 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the inhibition of the IKK complex, which leads to the suppression of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, cell survival, and immune responses. By inhibiting the activity of the IKK complex, this compound can prevent the activation of NF-κB, which can lead to the suppression of inflammation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the suppression of inflammation and the induction of cell death in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
The use of N-(3-iodophenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments has several advantages, including its ability to selectively target the IKK complex and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of N-(3-iodophenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, including the development of new drugs based on its structure and the investigation of its potential as a therapeutic agent for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity, as well as its effects on other cellular pathways and processes.
Scientific Research Applications
N-(3-iodophenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the activity of the IKK complex, which plays a key role in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses, inflammation, and cell survival, making it an attractive target for drug development.
properties
IUPAC Name |
N-(3-iodophenyl)-3-(5-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O5/c18-10-2-1-3-11(8-10)19-15(22)6-7-20-16(23)13-5-4-12(21(25)26)9-14(13)17(20)24/h1-5,8-9H,6-7H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWHBUZBEJBUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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